

A Comparative Guide to p60c-src Substrate II and Other Src Kinase Substrates

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Compound of Interest

Compound Name: *p60c-src substrate II*

Cat. No.: *B070318*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **p60c-src substrate II** with other commonly used substrates for Src family kinases. The information presented is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on in vitro kinase assays.

Performance Comparison of Src Kinase Substrates

The choice of substrate is critical for the accurate assessment of Src kinase activity and the screening of potential inhibitors. The ideal substrate should exhibit high specificity and favorable kinetic parameters. Below is a comparison of commonly used peptide substrates for Src kinase.

Disclaimer: The kinetic parameters presented in the following table are compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as buffer composition, temperature, and enzyme preparation can significantly influence these values.

Substrate Name	Sequence	Molecular Weight (Da)	Km	Vmax	Kcat/Km	Source
p60c-src Substrate II	Ac-Ile-Tyr-Gly-Glu-Phe-NH2	748.8	368 μ M	1.02 μ mol/min/mg	-	[1]
p34cdc2-derived peptide	KVEKIGE GTYGVVY K	1679.9	-	-	-	[2][3]
Poly(Glu, Tyr) 4:1	Random Polymer	20,000-50,000	Varies	Varies	-	[3]
Src-preferred peptide 1	AEEEIYGE FEAKKKK	-	-	-	-	[4]
Src-preferred peptide 2	EEEIYGVL FKKKK	-	-	-	-	[4]
Common Substrate (Src/Lck)	DAEIYEIA RKKKK	-	-	-	[4]	

Key Insights:

- **p60c-src Substrate II** is a specific and efficient pentapeptide substrate for pp60c-src.[1]
- The p34cdc2-derived peptide (KVEKIGEGTYGVVYK) is recognized as an efficient and specific substrate for Src-family tyrosine kinases.[3]
- Poly(Glu, Tyr) 4:1 is a widely used generic substrate for a broad range of tyrosine kinases, but its random polymeric nature can lead to variability in assay results.[3]
- Recent high-throughput screening studies have identified novel peptide sequences with high efficiency for c-Src, highlighting the importance of residues surrounding the target tyrosine.[4]

Experimental Protocols

Accurate and reproducible measurement of Src kinase activity is fundamental for studying its function and for the development of targeted inhibitors. Below are detailed protocols for two common in vitro Src kinase assays.

Radiometric Kinase Assay using Phosphocellulose Paper

This traditional method measures the incorporation of radiolabeled phosphate from [γ - ^{32}P]ATP into a substrate.

Materials:

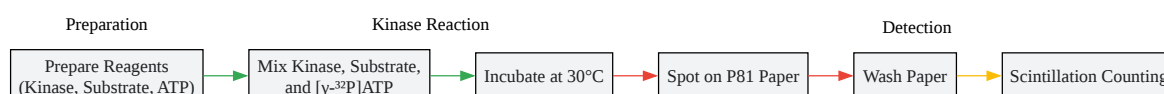
- Purified active Src kinase
- Peptide substrate (e.g., **p60c-src Substrate II** or p34cdc2-derived peptide)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ - ^{32}P]ATP
- ATP solution
- P81 phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and fluid

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, purified Src kinase, and the peptide substrate.
- **Initiate Reaction:** Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ - ^{32}P]ATP.

- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
- Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
- Washing: Wash the phosphocellulose paper squares extensively with the wash buffer to remove unincorporated [γ - 32 P]ATP. This is a critical step as incomplete washing can lead to high background. The binding of phosphorylated peptides to the paper is dependent on the peptide's amino acid composition.[5]
- Quantification: Dry the paper squares and place them in a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Workflow for Radiometric Kinase Assay:



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Caption: Workflow for a radiometric Src kinase assay.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive alternative with high sensitivity.[6][7][8][9][10]

Materials:

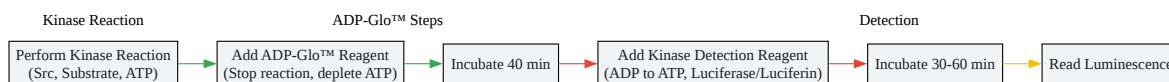
- Purified active Src kinase
- Peptide substrate

- Kinase reaction buffer
- ATP
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque multi-well plates

Procedure:

- Kinase Reaction: Perform the kinase reaction in a multi-well plate by combining the Src kinase, substrate, and ATP in the kinase reaction buffer. Incubate at room temperature for the desired time (e.g., 60 minutes).[6]
- Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
- ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[6][10]
- Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[6]

Workflow for ADP-Glo™ Kinase Assay:



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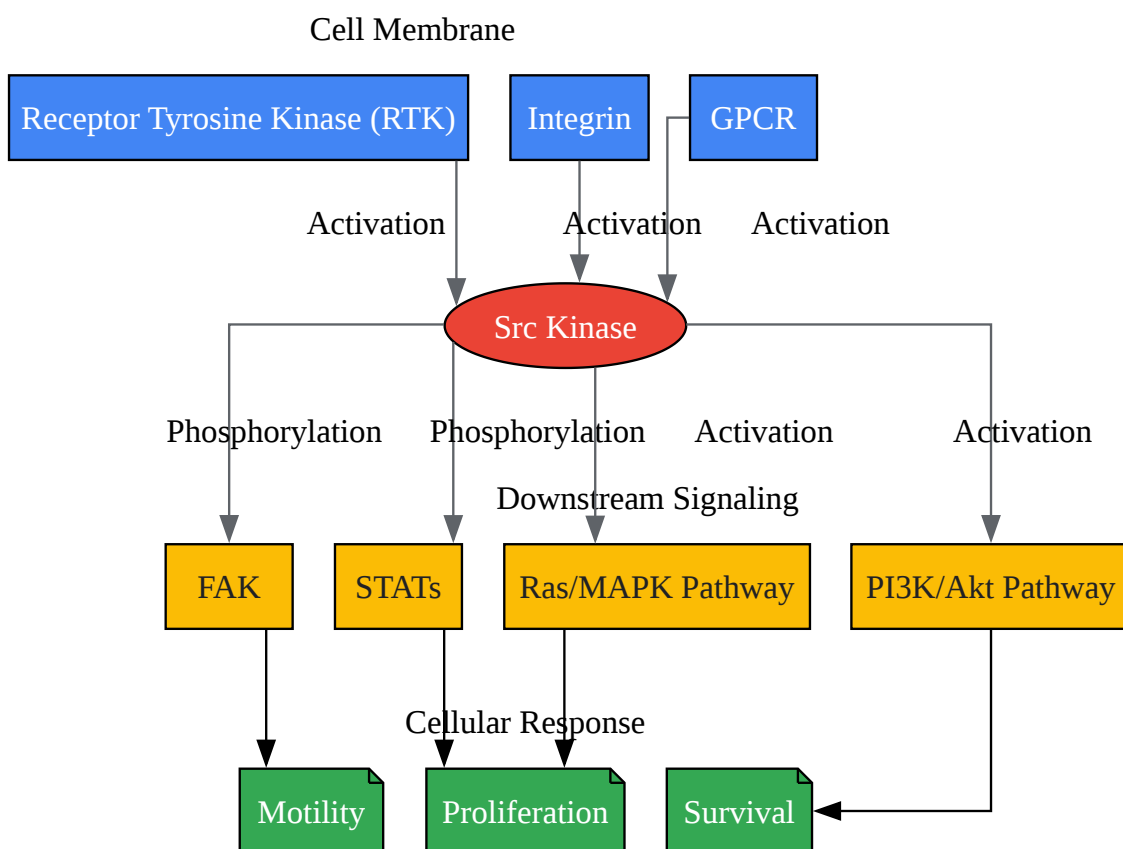
Caption: Workflow for the ADP-Glo™ kinase assay.

Src Kinase Signaling Pathways

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, motility, and adhesion.[11] They are often activated downstream of various receptors, including receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs).

Upon activation, Src kinases phosphorylate a wide array of downstream substrates, initiating signaling cascades that ultimately control cellular responses. The SH2 and SH3 domains of Src kinases are crucial for their regulation and for mediating interactions with other proteins.[11]

Simplified Src Signaling Pathway:



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Caption: Simplified overview of Src kinase signaling pathways.

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